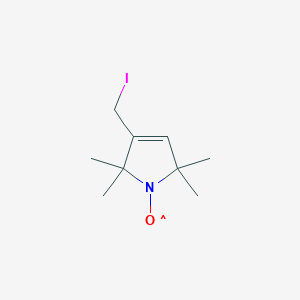

3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) is a thio-reactive spin label . It has a molecular weight of 280.13 and a molecular formula of C9H15INO .

Molecular Structure Analysis

The molecular structure of 3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) consists of 9 carbon atoms, 15 hydrogen atoms, 1 iodine atom, 1 nitrogen atom, and 1 oxygen atom .Physical And Chemical Properties Analysis

3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) appears as a yellow oil . It is soluble in dichloromethane, ether, ethyl acetate, and methanol . It should be stored in an amber vial, in a -86°C freezer, under an inert atmosphere . It is sensitive to light, temperature, and moisture .Scientific Research Applications

Nitroxyl Radical Metal Complexes : This research explored the formation of complexes between metal ions and stable free radicals like 3-carboxy-2,2,5,5-tetramethylpyrroline-1-oxyl. The study focused on the magnetic moments and EPR spectra of these complexes, indicating potential applications in magnetic resonance spectroscopy and imaging (Weissgerber & Schwarzhans, 1976).

Stable Free Radicals in Biomedical Research : Discusses the use of stable free radicals, including 3-carboxy-2,2,5,5-tetramethylpyrrolidine-1-oxyl, as molecular probes and labels in biomedical and biophysical research. These radicals exhibit high stability in biological systems, making them suitable for advanced imaging and diagnostic applications (Dobrynin et al., 2021).

Iodine-Induced Cyclization Reactions : This study investigates the iodine-induced cyclization of di-n-propyl-4-pentenyl-phosphonate and the resulting diastereoisomers. Such chemical reactions are fundamental in organic chemistry and pharmaceutical synthesis, where controlling the stereochemistry of molecules is crucial (Kan et al., 1991).

Iodine-Atom-Transfer-Type Carbocyclization : Focuses on the carbocyclization of 2-(2-propynyloxy)ethyl iodides, involving a lithium alkylidene carbenoid intermediate. Such reactions are essential for synthesizing complex organic molecules, indicating potential applications in organic chemistry and drug development (Harada et al., 2007).

Diastereoselective Synthesis of Iodomethyl Tetrahydrofuran : This research demonstrates the diastereoselective synthesis of 2-cyanomethyl-3-hydroxy-5-iodomethyl-tetrahydrofuran from isoxazolines. Such synthetic methodologies are significant in the field of medicinal chemistry and drug design (Kim et al., 2002).

properties

InChI |

InChI=1S/C9H15INO/c1-8(2)5-7(6-10)9(3,4)11(8)12/h5H,6H2,1-4H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVIUFBAINCDPMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=C(C(N1[O])(C)C)CI)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301171112 |

Source

|

| Record name | 2,5-Dihydro-3-(iodomethyl)-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301171112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76893-33-9 |

Source

|

| Record name | 2,5-Dihydro-3-(iodomethyl)-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76893-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dihydro-3-(iodomethyl)-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301171112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]hexanoyl]amino]ethyldisulfanyl]propanoic acid](/img/structure/B561716.png)

![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}ethyl Methanethiosulfonate](/img/structure/B561718.png)

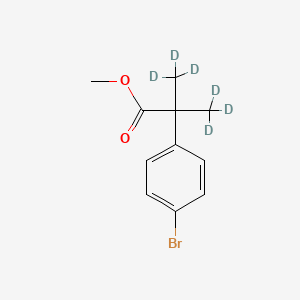

![4-[4-(Methanesulfonyloxy)-1-butynyl]-alpha,alpha-di(methyl-d3)benzeneacetic Acid, Methyl Ester](/img/structure/B561731.png)